6-Methylbenzo[4,5]imidazo[1,2-a]pyridine
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Overview
Description
6-Methylbenzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both nitrogen and aromatic rings in its structure contributes to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzo[4,5]imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes . One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be catalyzed by iodine and often requires heating under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign catalysts to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 6-Methylbenzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
6-Methylbenzo[4,5]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methylbenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the NF-kappaB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Another related compound with additional nitrogen atoms in the ring structure.
Uniqueness: 6-Methylbenzo[4,5]imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its methyl group at the 6-position can enhance its lipophilicity and potentially improve its pharmacokinetic properties .
Properties
IUPAC Name |
6-methylpyrido[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-9-5-4-6-10-12(9)13-11-7-2-3-8-14(10)11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXSJIQHKWVQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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